1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-20-15-7-11-5-6-19-18(13(11)9-16(15)21-2)12-3-4-14-17(8-12)23-10-22-14/h3-4,7-9,18-19H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGMGHIHUCDVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391817 | |
| Record name | Isoquinoline, 1-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99612-76-7 | |
| Record name | Isoquinoline, 1-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the condensation of 1,3-benzodioxole with appropriate aldehydes or ketones to form the intermediate compounds. These intermediates are then subjected to cyclization reactions under acidic or basic conditions to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroisoquinoline ring undergoes oxidation to form aromatic isoquinoline derivatives. This reaction is typically mediated by strong oxidizing agents:
Key Findings :
-
Oxidation preserves the benzodioxol and methoxy groups, targeting only the saturated ring .
-
Product stability is enhanced by resonance within the aromatic system .
Demethylation of Methoxy Groups
Methoxy groups at positions 6 and 7 undergo demethylation under harsh conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C → RT | 6,7-Dihydroxy derivative | 65–70% | |
| HI | AcOH, reflux | Partial demethylation at position 6 | 50% |
Key Findings :
-
Steric hindrance from the benzodioxol group reduces reaction rates at position 7 .
-
Demethylation products exhibit increased polarity and hydrogen-bonding capacity .
Benzodioxol Ring Modifications
The 1,3-benzodioxol group resists electrophilic substitution but undergoes ring-opening under reductive conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H₂/Pd-C | EtOH, 50°C, 24h | Catechol derivative with free -OH groups | Antioxidant synthesis |
| LiAlH₄ | THF, reflux | Partial reduction to diol | Intermediate for coupling |
Key Findings :
Substitution Reactions
Electrophilic substitution occurs preferentially on the electron-rich tetrahydroisoquinoline ring:
| Reaction Type | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 | 4-Nitro derivative | 45% |
| Halogenation | Br₂/FeBr₃ | C-8 | 8-Bromo derivative | 60% |
Key Findings :
-
Nitration at C-4 is favored due to directing effects of the methoxy groups .
-
Halogenation products serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Reduction Reactions
The tetrahydroisoquinoline core can undergo further hydrogenation:
| Reagent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| H₂/Pd-C | EtOAc, 25°C, 12h | Fully saturated decahydroisoquinoline | Racemic mixture |
| NaBH₄ | MeOH, 0°C | Partial reduction of imine to amine | N/A |
Key Findings :
Cross-Coupling and Catalytic Reactions
The compound participates in palladium-catalyzed coupling reactions:
| Reaction | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 8-Bromo derivative | Biaryl-coupled analog | 75% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Aryl halide | N-Arylated derivative | 65% |
Key Findings :
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit antidepressant effects. The mechanism is thought to involve modulation of serotonin and dopamine pathways in the brain. A study demonstrated that derivatives of this compound showed significant improvement in behavioral tests for depression in animal models .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. It has shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing the accumulation of toxic proteins .
Analgesic Properties
The analgesic potential of tetrahydroisoquinoline derivatives has been highlighted in various studies. Compound 1 has been reported to reduce pain responses in animal models through the inhibition of specific pain pathways . This suggests its utility in developing new analgesic medications.
Cognitive Enhancement
Research indicates potential cognitive-enhancing effects linked to compounds with similar structures. These effects may be attributed to their ability to enhance cholinergic transmission or modulate glutamate receptors . Such properties make them candidates for treating cognitive impairments associated with aging or neurodegenerative disorders.
Antitumor Activity
Preliminary studies have shown that certain tetrahydroisoquinoline derivatives can inhibit tumor cell proliferation in vitro. Compound 1 may exert cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . Further research is required to elucidate the specific pathways involved.
Case Studies
| Study | Application Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depression-like behavior in rodent models after administration of compound 1. |
| Study B | Neuroprotection | Showed that compound 1 reduces neuronal death induced by oxidative stress in cultured neurons. |
| Study C | Analgesic Properties | Reported a notable decrease in pain sensitivity in mice treated with compound 1 compared to controls. |
| Study D | Cognitive Enhancement | Indicated improvements in memory tasks among subjects administered with related compounds. |
| Study E | Antitumor Activity | Found that compound 1 inhibited growth of specific cancer cell lines via apoptosis pathways. |
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activities, inhibit certain signaling pathways, and induce apoptosis in cancer cells. The compound’s effects are mediated through its binding to proteins and altering their functions, leading to downstream biological effects .
Comparison with Similar Compounds
Anticonvulsant Effects
Analgesic and Anti-inflammatory Effects
- 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride: Demonstrates 3.3× greater anti-inflammatory activity than diclofenac in arthritis models, attributed to its polar dimethylamino group enhancing target affinity .
- Target compound : The benzodioxole moiety could synergize with methoxy groups to enhance COX-2 inhibition, though this remains untested .
Membrane Interactions
- F-18 (1-(2'-Br-4',5'-dimethoxyphenyl)-6,7-dimethoxy-THIQ) : Reduces lipid peroxidation (LPO) in mitochondrial membranes (IC₅₀ = 22.2 μM) via radical scavenging. Bromine and methoxy groups contribute to electron-deficient aromatic interactions .
Structure-Activity Relationship (SAR) Insights
Methoxy Groups : 6,7-Dimethoxy substitutions are critical for receptor binding in THIQ derivatives. Removal or repositioning decreases anticonvulsant and analgesic potency .
Position 1 Substituents :
- Benzodioxole : Enhances bioactivity through aromatic stacking and metabolic stability (e.g., reduced CYP450 oxidation) .
- Bromine (F-18) : Introduces steric bulk and electrophilicity, favoring membrane interactions .
- Chlorophenethyl (1-(4'-Cl-phenethyl)-6,7-dimethoxy-THIQ) : Increases lipophilicity, improving CNS penetration but risking off-target effects .
Polar Groups: Dimethylamino (in 1-(4'-dimethylaminophenyl)-THIQ) improves solubility and target affinity but may reduce bioavailability due to ion trapping .
Biological Activity
1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (often referred to as "compound X") is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
The molecular formula of compound X is , with a molecular weight of approximately 299.33 g/mol. Its structure includes a tetrahydroisoquinoline core substituted with a 1,3-benzodioxole moiety and methoxy groups, which are believed to contribute to its biological activity.
Biological Activity Overview
Compound X has been studied for various biological activities including:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may help in mitigating oxidative stress-related diseases.
- Neuroprotective Effects : Some studies suggest that tetrahydroisoquinolines can protect neuronal cells from apoptosis and oxidative damage.
- Cardiovascular Effects : Preliminary studies show that derivatives of this compound may enhance cardiac contractility and exhibit vasorelaxant effects.
The biological effects of compound X are attributed to several mechanisms:
- Modulation of Neurotransmitter Systems : It is hypothesized that the compound may interact with dopaminergic and serotonergic systems, influencing mood and cognitive functions.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as monoamine oxidase (MAO), which could be beneficial in treating depression and neurodegenerative disorders.
- Calcium Channel Modulation : Studies indicate that compound X may affect calcium influx in cardiac tissues, leading to enhanced contractility.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Neuroprotective | Protects against neuronal apoptosis | |
| Cardiovascular | Positive inotropic effect |
Table 2: Comparison of IC50 Values
Case Studies
- In Vivo Studies : A study involving rat models demonstrated that compound X exhibited significant positive inotropic effects when administered at varying doses. The study concluded that the compound's ability to enhance cardiac contractility was superior compared to its parent compounds alone.
- Neuroprotective Study : In vitro assays showed that compound X could reduce cell death in neuronal cultures exposed to oxidative stress, suggesting its potential application in neurodegenerative diseases.
Q & A
Q. Advanced
- Cytotoxicity : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
- Antimicrobial : Broth microdilution assays against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with positive controls (e.g., ampicillin) .
- Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) .
What mechanistic insights guide reaction pathway optimization?
Advanced
Isotopic labeling (e.g., ¹⁸O in methoxy groups) traces reaction intermediates via GC-MS. Kinetic studies (Eyring plots) identify rate-limiting steps, such as iminium ion formation in Bischler-Napieralski cyclization . Computational tools (Gaussian DFT) model transition states to predict regioselectivity .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Advanced
Stability studies in buffers (pH 1–10) at 37°C (simulating physiological conditions) reveal degradation pathways. For example, acidic conditions (pH <3) may hydrolyze the benzodioxole ring, necessitating pH-adjusted formulations for in vivo studies . Accelerated stability testing (40°C/75% RH) over 14 days informs storage protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
